molecular formula C14H14FNO B1360002 4-(2-Ethylphenoxy)-3-fluoroaniline CAS No. 946664-00-2

4-(2-Ethylphenoxy)-3-fluoroaniline

Cat. No.: B1360002
CAS No.: 946664-00-2
M. Wt: 231.26 g/mol
InChI Key: GIXZQTITMNTJDP-UHFFFAOYSA-N
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Description

4-(2-Ethylphenoxy)-3-fluoroaniline is an organic compound with the molecular formula C14H14FNO It is a derivative of aniline, where the aniline ring is substituted with a 2-ethylphenoxy group and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenoxy)-3-fluoroaniline typically involves a multi-step process starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-ethylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group, forming 2-ethylphenylamine.

    Fluorination: The amine group is then subjected to electrophilic aromatic substitution to introduce the fluorine atom at the 3-position.

    Coupling: Finally, the 2-ethylphenylamine is coupled with 4-fluorophenol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenoxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst, such as aluminum chloride, and the presence of an electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

4-(2-Ethylphenoxy)-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenoxy)-3-fluoroaniline depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethylphenoxy)aniline: Similar structure but lacks the fluorine atom.

    3-Fluoroaniline: Similar structure but lacks the 2-ethylphenoxy group.

    2-Ethylphenol: Precursor in the synthesis of 4-(2-Ethylphenoxy)-3-fluoroaniline.

Uniqueness

This compound is unique due to the presence of both the 2-ethylphenoxy group and the fluorine atom, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(2-ethylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZQTITMNTJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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